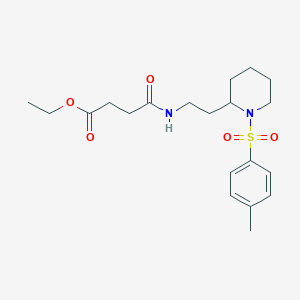

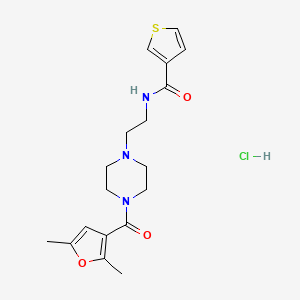

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles and oxazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon atoms, one sulfur atom (in thiazoles), one oxygen atom (in oxazoles), and one nitrogen atom . They are part of many biologically active compounds and drugs .

Molecular Structure Analysis

The molecular structure of thiazoles and oxazoles is characterized by a planar ring and aromaticity, which is estimated by the chemical shift of the ring proton . The specific molecular structure of “5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide” is not provided in the sources I found.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not mentioned in the sources I found.Aplicaciones Científicas De Investigación

Antitumor Activity

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide and its derivatives demonstrate significant potential in antitumor activities. For instance, one study explored the synthesis and chemistry of related compounds, revealing their curative activity against certain types of leukemia. These compounds may act as prodrugs, undergoing transformations to form more active agents in the body (Stevens et al., 1984).

Catalysis and Bond Activation

In the field of organic chemistry, derivatives of this compound have been used for catalytic purposes. A study demonstrated the use of a similar compound, 5-methylisoxazole-3-carboxamide (MICA), for palladium-catalyzed activation of inert bonds in primary amine compounds. This process is crucial for forming various non-natural amino acids, showcasing the compound's utility in synthetic chemistry (Pasunooti et al., 2015).

Synthesis of Novel Derivatives

Several studies have focused on synthesizing novel derivatives of thiazolylcarboxamide compounds for various applications. For example, one research demonstrated the synthesis of new carboxamide derivatives from 2-aminothiazole, which were then tested for antibacterial and antifungal activities. This indicates the compound's relevance in developing new pharmaceutical agents (Wazalwar et al., 2019).

Antihypertensive Agents

Research has also been conducted on the development of antihypertensive agents using thiazol-2-ylcarbamoyl derivatives. These studies involve synthesizing various compounds and testing their efficacy as α-blocking agents, essential for managing hypertension (Abdel-Wahab et al., 2008).

Antibacterial and Anticancer Properties

Several studies have highlighted the antibacterial and anticancer properties of compounds related to this compound. These compounds have been tested against various bacterial strains and cancer cell lines, indicating their potential in treating infectious diseases and cancer (Palkar et al., 2017).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a wide range of effects on various biochemical pathways, potentially influencing the function of enzymes and receptors .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Propiedades

IUPAC Name |

5-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O4S/c1-6-4-7(17-21-6)9(18)15-11-14-8(5-20-11)10(19)16-12-13-2-3-22-12/h2-5H,1H3,(H,13,16,19)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJYHUNUFJSMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)

![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)

![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)

![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)